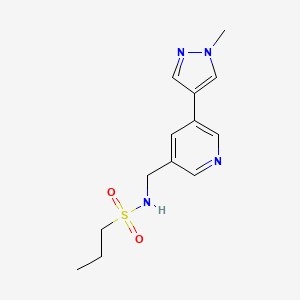

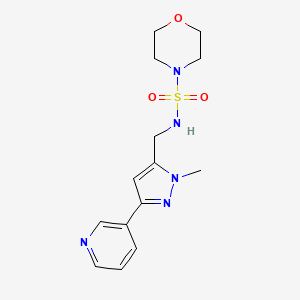

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP is a sulfonamide derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Applications De Recherche Scientifique

Catalytic Activity and Material Synthesis

Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibit high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This showcases the application of sulfonamide-based compounds in facilitating chemical reactions, highlighting their potential in material science and catalysis (Zhang et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives have been explored for their antimicrobial properties. Research into new heterocycles based on sulfonamido pyrazole shows potential in developing compounds with significant antibacterial effects (El‐Emary et al., 2002). Similarly, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown high activities against certain bacteria, demonstrating the compound's relevance in pharmaceutical research and drug development (Azab et al., 2013).

Organic Synthesis

The compound has applications in the synthesis of various organic compounds, such as the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This indicates its versatility in creating a broad range of chemically significant molecules and its utility in organic synthesis (Tucker et al., 2015).

Catalysis and Reaction Mechanisms

Research has also focused on the use of sulfonamide-based ionic liquids in catalysis, demonstrating their effectiveness in facilitating chemical reactions. For example, sulfonic acid functionalized ionic liquids have been used as catalysts in the tert-butylation of phenol, showcasing the potential of these compounds in enhancing reaction efficiency and selectivity (Elavarasan et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the kinase p70S6Kβ . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

The compound interacts with its target kinase through a process that involves a highly regioselective nucleophilic aromatic substitution . This interaction results in the inhibition of the kinase’s activity . .

Biochemical Pathways

The inhibition of the kinase p70S6Kβ by this compound likely affects several biochemical pathways. Kinases play key roles in transmitting signals within cells (signal transduction), and their inhibition can disrupt these signals, potentially leading to various downstream effects

Pharmacokinetics

These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given that the compound is a kinase inhibitor, it is likely that its action results in the disruption of cellular processes regulated by the target kinase .

Propriétés

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-3-4-20(18,19)16-7-11-5-12(8-14-6-11)13-9-15-17(2)10-13/h5-6,8-10,16H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOVETJTLLYVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762772.png)

![4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B2762773.png)

![2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762777.png)

![5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2762778.png)

![1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2762783.png)

![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)